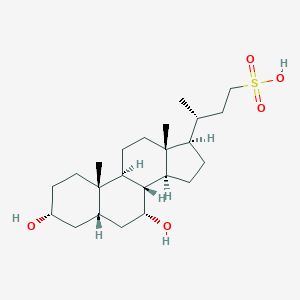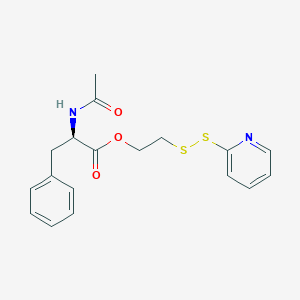
Aphepds
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aphepds are a group of small peptides that have gained significant attention in recent years due to their potential applications in scientific research. These peptides are known for their ability to bind to specific receptors and modulate various signaling pathways, making them valuable tools for studying cellular processes and developing new drugs. In
作用机制
The mechanism of action of aphepds varies depending on the specific peptide and receptor involved. However, in general, aphepds bind to specific receptors and modulate downstream signaling pathways. For example, aphepds that bind to GPCRs can activate or inhibit intracellular signaling pathways, depending on the specific receptor and ligand involved. This can lead to changes in cellular processes such as gene expression, protein synthesis, and ion channel activity.
生化和生理效应
The biochemical and physiological effects of aphepds also vary depending on the specific peptide and receptor involved. However, in general, aphepds can modulate various cellular processes, including neurotransmission, hormone secretion, immune response, and cardiovascular function. For example, aphepds that bind to GPCRs can regulate neurotransmitter release, hormone secretion, and immune cell activation. Aphepds that bind to ion channels can modulate the activity of these channels, leading to changes in membrane potential and cellular excitability.
实验室实验的优点和局限性
One of the main advantages of using aphepds in lab experiments is their high selectivity and specificity. Aphepds can be designed to bind to specific receptors with high affinity and selectivity, allowing for precise modulation of downstream signaling pathways. Additionally, aphepds can be easily synthesized using SPPS techniques, allowing for the rapid and efficient production of large quantities of peptides.
However, there are also some limitations to using aphepds in lab experiments. One limitation is that aphepds may have off-target effects, leading to unintended modulation of signaling pathways. Additionally, aphepds may have limited stability and bioavailability, making them difficult to use in vivo.
未来方向
There are many potential future directions for research on aphepds. One area of interest is the development of new aphepds that target specific receptors and signaling pathways. This could lead to the development of new drugs for the treatment of various diseases. Another area of interest is the use of aphepds in combination with other drugs or therapies, such as gene therapy or immunotherapy. Additionally, research on the pharmacokinetics and pharmacodynamics of aphepds could lead to improved understanding of their efficacy and safety in vivo.
Conclusion
In conclusion, aphepds are a group of small peptides that have significant potential for scientific research. Their ability to bind to specific receptors and modulate downstream signaling pathways makes them valuable tools for studying cellular processes and developing new drugs. While there are some limitations to using aphepds in lab experiments, their high selectivity and specificity make them a promising area of research for the future.
合成方法
The synthesis of aphepds involves the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the rapid and efficient production of large quantities of peptides with high purity and specificity. The SPPS process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support. The process is repeated until the desired peptide sequence is obtained, and the peptide is then cleaved from the solid support and purified.
科学研究应用
Aphepds have a wide range of potential applications in scientific research. They can be used to study the role of specific signaling pathways in cellular processes, as well as to develop new drugs that target these pathways. For example, aphepds that bind to G protein-coupled receptors (GPCRs) can be used to study the signaling pathways involved in various physiological processes, such as neurotransmission, hormone secretion, and immune response. Aphepds can also be used to develop new drugs for the treatment of diseases that are associated with dysregulated signaling pathways, such as cancer, diabetes, and cardiovascular disease.
属性
CAS 编号 |
144909-58-0 |
|---|---|
产品名称 |
Aphepds |
分子式 |
C18H20N2O3S2 |
分子量 |
376.5 g/mol |
IUPAC 名称 |
2-(pyridin-2-yldisulfanyl)ethyl (2R)-2-acetamido-3-phenylpropanoate |
InChI |
InChI=1S/C18H20N2O3S2/c1-14(21)20-16(13-15-7-3-2-4-8-15)18(22)23-11-12-24-25-17-9-5-6-10-19-17/h2-10,16H,11-13H2,1H3,(H,20,21)/t16-/m1/s1 |
InChI 键 |
SKVXGEYZTVBVBA-MRXNPFEDSA-N |
手性 SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2 |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2 |
规范 SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OCCSSC2=CC=CC=N2 |
其他 CAS 编号 |
144909-58-0 |
同义词 |
2-(N'-acetyl-D-Phe)hydroxyethyl-2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl 2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl-2'-pyridyl disulfide 2-APHPD APHEPDS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



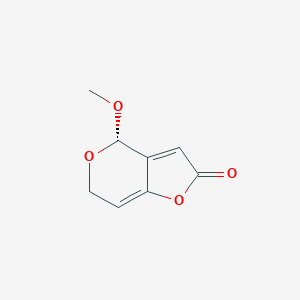
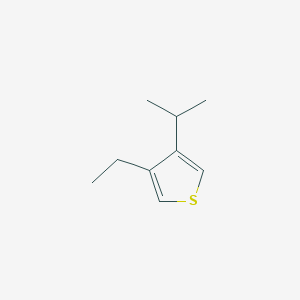
![[(1S,2S,3R,4S,7R,9S,10S,12R)-4,12-Diacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,15-dioxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117565.png)
![[hydroxy-[(3E,7E,11E,15E,19E,23E,27E,31E)-4,8,12,16,20,24,28,32,36-nonamethylheptatriaconta-3,7,11,15,19,23,27,31,35-nonaenoxy]phosphoryl]oxyphosphonic acid](/img/structure/B117566.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15R,16S)-4,12-Diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate](/img/structure/B117576.png)
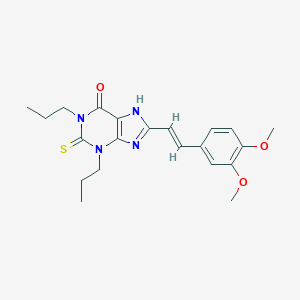
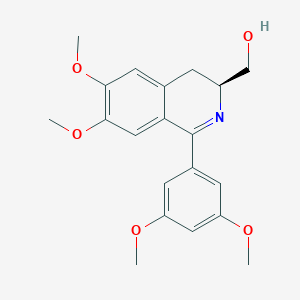
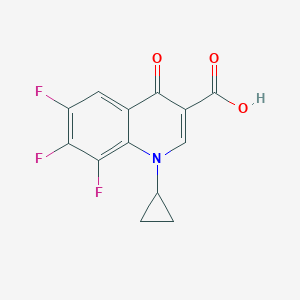
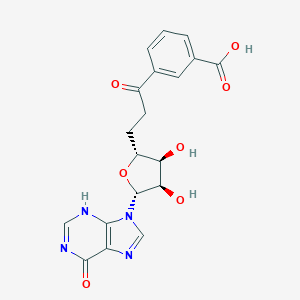
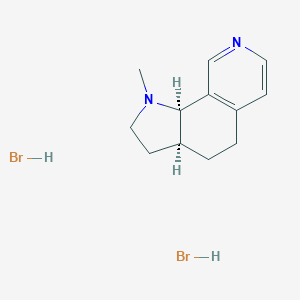
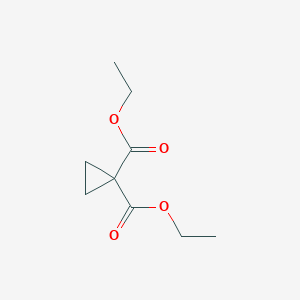
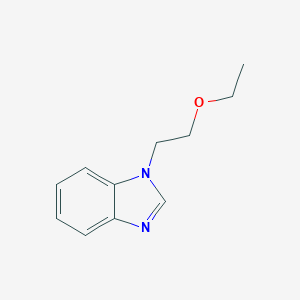
![Ethyl 2-amino-7-isopropyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B117593.png)
